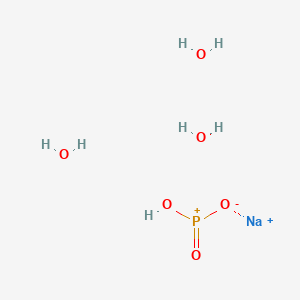
Sodium hydrogen phosphite 2.5 water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen phosphite 2.5 water, also known as sodium hydrogen phosphonate 2.5 water, is a chemical compound with the molecular formula H8NaO6P and a molecular weight of 158.02 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogen phosphite 2.5 water can be synthesized through the reaction of phosphorous acid with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving phosphorous acid in water.
- Gradually adding sodium hydroxide to the solution while maintaining a controlled temperature.
- Allowing the reaction to proceed until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then crystallized and dried to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen phosphite 2.5 water undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium phosphate.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sodium phosphate.
Reduction: Various reduced phosphorus compounds.
Substitution: Substituted phosphite derivatives.
Scientific Research Applications
Sodium hydrogen phosphite 2.5 water has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving phosphorus metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a reducing agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sodium hydrogen phosphite 2.5 water involves its ability to donate hydrogen atoms and participate in redox reactions. It can interact with various molecular targets and pathways, including:
Redox Reactions: Acts as a reducing agent, donating electrons to other molecules.
Phosphorus Metabolism: Participates in biochemical pathways involving phosphorus compounds.
Comparison with Similar Compounds
- Sodium phosphate monobasic dihydrate
- Sodium phosphate dibasic heptahydrate
- Sodium pyrophosphate decahydrate
Comparison: Sodium hydrogen phosphite 2.5 water is unique due to its specific chemical structure and properties. Unlike other sodium phosphate compounds, it has a distinct ability to act as a reducing agent and participate in redox reactions. This makes it particularly valuable in applications requiring reduction processes .
Properties
IUPAC Name |
sodium;phosphenic acid;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3P.3H2O/c;1-4(2)3;;;/h;(H,1,2,3);3*1H2/q+1;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASDOKUEOXILF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O[P+](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H7NaO6P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














